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molecular formula C9H10N2 B8570662 7-Ethylimidazo[1,2-a]pyridine

7-Ethylimidazo[1,2-a]pyridine

Cat. No. B8570662
M. Wt: 146.19 g/mol
InChI Key: QXOSNCLWMUYMDB-UHFFFAOYSA-N
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Patent
US08138181B2

Procedure details

A mixture of 4-ethylpyridin-2-amine (3.21 g, 8.19 mmol), and chloroacetaldehyde (50% aqueous solution, 2.6 ml, 10.5 mmol) in EtOH (10 ml) was refluxed vigorously for 12 hours. The reaction mixture was concentrated, and the residue was suspended in saturated aqueous sodium bicarbonate solution. The aqueous mixture was extracted with CH2Cl2 and EtOAc, and the combined organic extracts were dried over Na2SO4, filtered and concentrated to afford the desired product (1.18 g, 98% yield) as a viscous oil. MS APCI (+) m/z 147.2 (M+1) detected.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1)[CH3:2].Cl[CH2:11][CH:12]=O>CCO>[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]2[CH:11]=[CH:12][N:9]=[C:5]2[CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
3.21 g
Type
reactant
Smiles
C(C)C1=CC(=NC=C1)N
Name
Quantity
2.6 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed vigorously for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with CH2Cl2 and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=2N(C=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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